

Spectroscopic Profile of 1-Octylpyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Octylpyrrolidin-2-one**

Cat. No.: **B1229347**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Octylpyrrolidin-2-one** (CAS No: 2687-94-7), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Data Presentation

The spectroscopic data for **1-Octylpyrrolidin-2-one** is summarized in the tables below. It is important to note that while the availability of this data is confirmed in several spectral databases, the precise, experimentally determined values for chemical shifts, absorption peaks, and mass-to-charge ratios were not directly retrievable from the conducted searches. The presented data is therefore based on predicted values derived from the known structure of the molecule and typical spectroscopic ranges for its constituent functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides insight into the proton environments within a molecule. The predicted spectrum of **1-Octylpyrrolidin-2-one** would feature distinct signals for the protons of the octyl chain and the pyrrolidinone ring.

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
~3.25	t	2H	N-CH ₂ -(CH ₂) ₆ -CH ₃
~2.30	t	2H	-CH ₂ -C=O
~2.00	p	2H	-CH ₂ -CH ₂ -C=O
~1.50	m	2H	N-CH ₂ -CH ₂ -(CH ₂) ₅ -CH ₃
~1.28	m	10H	N-(CH ₂) ₂ -(CH ₂) ₅ -CH ₃
~0.88	t	3H	-CH ₃

Predicted data in CDCl₃ solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in a molecule. The predicted spectrum of **1-Octylpyrrolidin-2-one** would show signals for the carbonyl carbon, the carbons of the pyrrolidinone ring, and the carbons of the octyl chain.

Chemical Shift (δ) (ppm)	Assignment
~175.0	C=O
~49.5	N-CH ₂ (ring)
~45.0	N-CH ₂ (octyl)
~31.8	-CH ₂ -CH ₂ -C=O
~31.0	N-(CH ₂) ₅ -CH ₂ -CH ₂ -CH ₃
~29.4	N-CH ₂ -CH ₂ -(CH ₂) ₅ -CH ₃
~29.2 (multiple)	N-(CH ₂) ₂ -(CH ₂) ₃ -CH ₂ -CH ₂ -CH ₃
~26.8	N-(CH ₂) ₄ -CH ₂ -CH ₂ -CH ₂ -CH ₃
~22.6	-CH ₂ -CH ₃
~18.0	-CH ₂ -CH ₂ -C=O
~14.1	-CH ₃

Predicted data in CDCl₃ solvent.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-Octylpyrrolidin-2-one** is expected to be characterized by a strong absorption band for the amide carbonyl group and various C-H stretching and bending vibrations.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2955, ~2925, ~2855	Strong	C-H stretching (alkyl)
~1680	Very Strong	C=O stretching (amide)
~1465	Medium	CH ₂ scissoring
~1290	Medium	C-N stretching

Predicted data for a neat liquid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1-Octylpyrrolidin-2-one** (Molecular Weight: 197.32 g/mol), the mass spectrum would show the molecular ion peak and various fragment ions.

m/z	Relative Intensity	Possible Fragment Ion
197	Low	$[M]^+$ (Molecular Ion)
98	High (Base Peak)	$[C_5H_8NO]^+$
85	Medium	$[C_4H_5NO]^+$
56	Medium	$[C_4H_8]^+$
41	Medium	$[C_3H_5]^+$

Predicted fragmentation pattern for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Octylpyrrolidin-2-one** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$) in a clean, dry NMR tube.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0 ppm.
- Data Acquisition: Place the NMR tube into the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity. Standard one-dimensional pulse programs are used to acquire the 1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) technique, which is suitable for liquid samples.

- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- **Sample Application:** Place a small drop of neat **1-Octylpyrrolidin-2-one** directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Acquire the FTIR spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

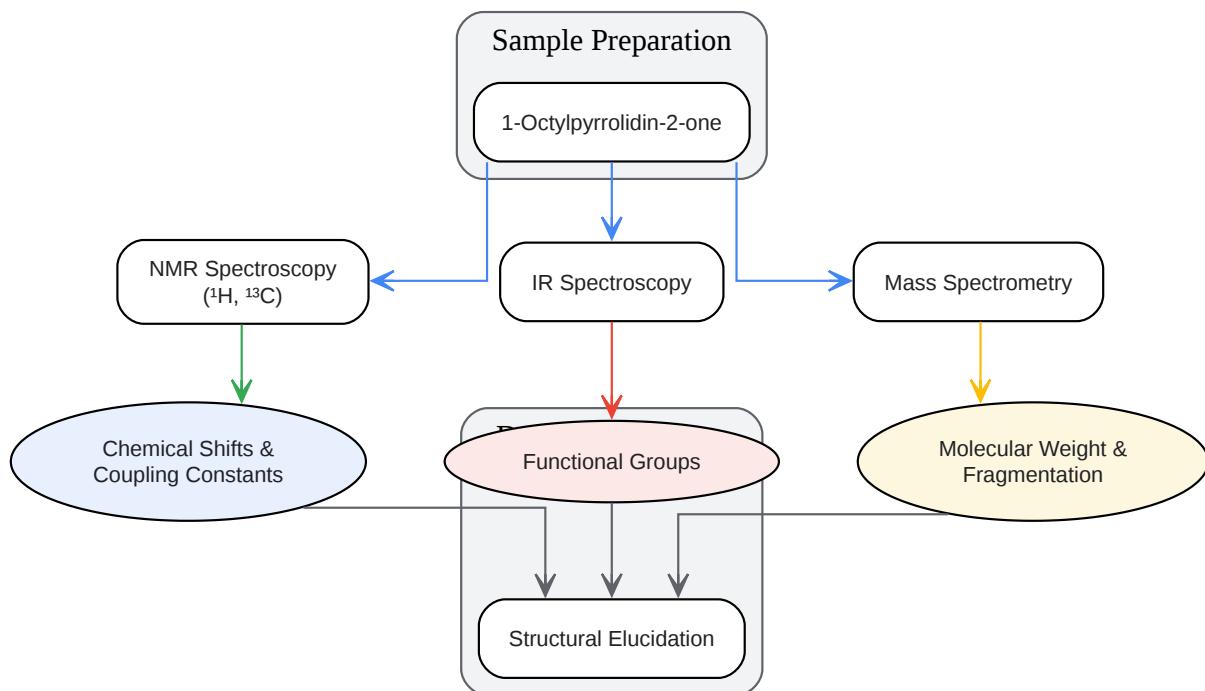
Mass Spectrometry (MS)

This protocol outlines a general procedure for Gas Chromatography-Mass Spectrometry (GC-MS).

- **Sample Preparation:** Prepare a dilute solution of **1-Octylpyrrolidin-2-one** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
- **Injection:** Inject a small volume (e.g., 1 μ L) of the sample solution into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI).
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound such as **1-Octylpyrrolidin-2-one**.



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Logical workflow for spectroscopic analysis.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com